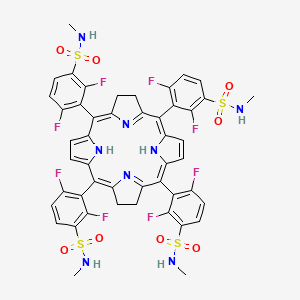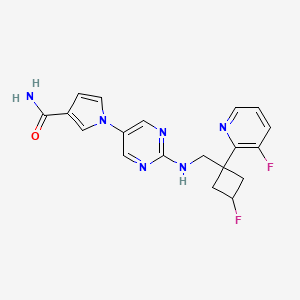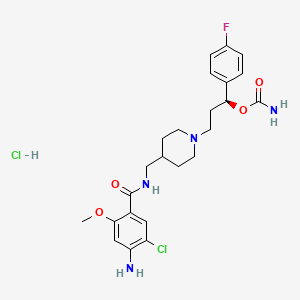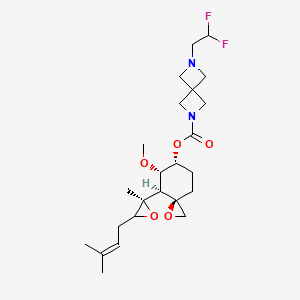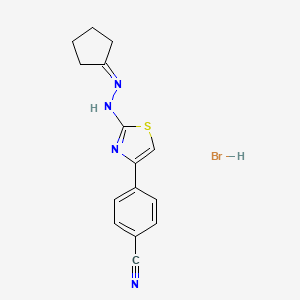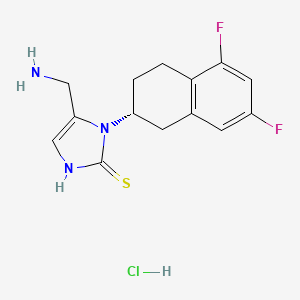
(R)-Nepicastat HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include determining the compound’s acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .Aplicaciones Científicas De Investigación
Modulation of Sympathetic Nerve Function : Nepicastat has been shown to inhibit dopamine-β-hydroxylase, reducing noradrenaline and increasing dopamine in tissues. This suggests its potential use in treating cardiovascular disorders like congestive heart failure (Stanley et al., 1997).
Cardiovascular Effects : In studies involving hypertensive rats and dogs, nepicastat reduced blood pressure without causing reflex tachycardia, indicating its therapeutic potential in hypertension and congestive heart failure (Stanley et al., 1998).
Effects on Psychostimulant-Induced Dopamine Release : Nepicastat has been found to potentiate psychostimulant-induced dopamine release in the prefrontal cortex, suggesting a role in modulating the reinforcing and motivational effects of cocaine (Devoto et al., 2014).
Development of Peripheral Selective Inhibitors : Research has focused on developing peripherally selective dopamine β-hydroxylase inhibitors with minimal central nervous system effects, for potential treatment of chronic heart failure and hypertension (Beliaev et al., 2006).
Cocaine Addiction Treatment : Nepicastat has shown efficacy in reducing the reinforcing properties of cocaine and attenuating relapse-like behavior produced by cocaine, cues, and stressors, highlighting its potential as a pharmacotherapy for cocaine addiction (Schroeder et al., 2013).
Alcohol-Related Behaviors in Rats : It also reduces alcohol intake and self-administration in rats, suggesting its potential in treating alcohol-related disorders (Colombo et al., 2014).
Safety and Efficacy in Cocaine Use Disorder : Nepicastat has been evaluated for safety in participants with cocaine use disorder, showing minimal effects on cardiovascular and pharmacokinetic parameters associated with cocaine administration (Garza et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Nepicastat HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

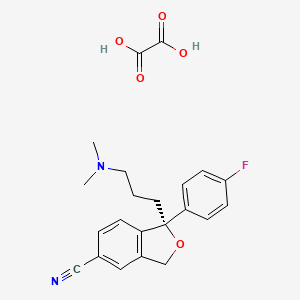
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)


